

Application Note: GC-MS Analysis of 4-Methoxy-2-nitrophenol

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Compound of Interest

Compound Name: 4-Methoxy-2-nitrophenol

Cat. No.: B075764

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Abstract

This application note provides a comprehensive protocol for the analysis of **4-Methoxy-2-nitrophenol** using Gas Chromatography-Mass Spectrometry (GC-MS). **4-Methoxy-2-nitrophenol** is a key intermediate in various chemical syntheses and its accurate quantification is crucial for process monitoring and quality control. Due to its polar nature, direct GC-MS analysis of **4-Methoxy-2-nitrophenol** can be challenging, often resulting in poor peak shape and low sensitivity.^[1] This protocol outlines a robust method involving sample preparation by liquid-liquid extraction (LLE) and subsequent derivatization to enhance volatility and improve chromatographic performance, followed by GC-MS analysis.

Introduction

4-Methoxy-2-nitrophenol (C₇H₇NO₄, Molecular Weight: 169.13 g/mol) is a phenolic compound whose detection and quantification are essential in various research and industrial settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group on the phenol moiety necessitates a derivatization step to improve its volatility and thermal stability for optimal GC-MS analysis.^{[1][2]} This application note details a complete workflow from sample preparation to data analysis for the reliable quantification of **4-Methoxy-2-nitrophenol**.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of **4-Methoxy-2-nitrophenol** from aqueous matrices.

- Reagents and Materials:
 - Dichloromethane (DCM), HPLC grade
 - Sodium sulfate, anhydrous
 - Sample containing **4-Methoxy-2-nitrophenol**
 - Vortex mixer
 - Centrifuge
 - Glassware (separatory funnel, vials)
- Procedure:
 - Take a known volume of the aqueous sample (e.g., 10 mL) in a separatory funnel.
 - Add 20 mL of dichloromethane to the separatory funnel.
 - Shake the funnel vigorously for 2 minutes to ensure thorough mixing and extraction.
 - Allow the layers to separate. The organic layer (DCM) will be at the bottom.
 - Carefully collect the lower organic layer into a clean, dry flask.
 - Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane.
 - Combine the organic extracts.
 - Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

- Concentrate the dried extract to a volume of approximately 1 mL under a gentle stream of nitrogen.

Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols, to increase their volatility.^[2]

- Reagents and Materials:
 - N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
 - Pyridine (optional, as a catalyst)
 - Heating block or oven
 - GC vials with inserts
- Procedure:
 - Transfer 100 µL of the concentrated sample extract into a GC vial.
 - Add 100 µL of MSTFA to the vial.
 - If needed, add a small amount of pyridine (e.g., 10 µL) to catalyze the reaction.
 - Cap the vial tightly.
 - Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.
 - Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for specific instruments.

- Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Inlet Temperature: 250°C
 - Injection Mode: Splitless (1 μ L injection volume)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode:
 - Full Scan: m/z 50-500 for initial identification.
 - Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for the TMS-derivatized **4-Methoxy-2-nitrophenol** (expected molecular weight of the derivative is 241.28 g/mol):
 - Quantifier ion: To be determined from the mass spectrum of the derivatized standard.
 - Qualifier ions: To be determined from the mass spectrum of the derivatized standard.

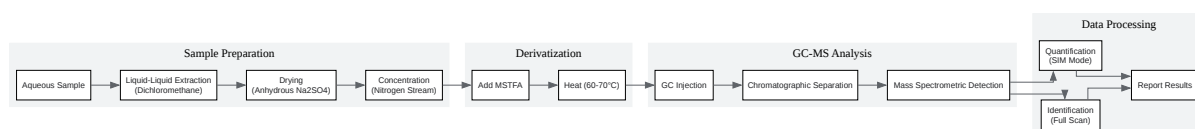
- Based on the underivatized mass spectrum, the molecular ion peak is at m/z 169.[3]
The mass spectrum of the silylated derivative is expected to show a molecular ion at m/z 241 and a characteristic fragment at m/z 226 (M-15).

Data Presentation

The following table summarizes the expected quantitative performance for the GC-MS analysis of **4-Methoxy-2-nitrophenol**. These values are based on published data for similar nitrophenolic compounds and should be confirmed during method validation.

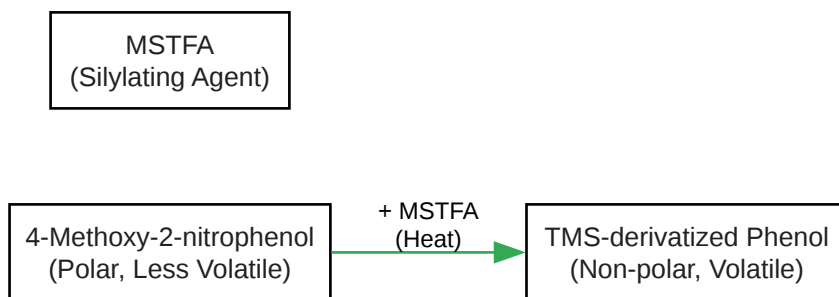
Parameter	Expected Performance
Limit of Detection (LOD)	0.001 - 0.05 µg/L
Limit of Quantification (LOQ)	0.003 - 0.15 µg/L
Linearity (R^2)	> 0.99
Precision (%RSD)	< 15%
Accuracy (% Recovery)	80 - 120%

Visualizations



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Caption: Experimental workflow for GC-MS analysis of **4-Methoxy-2-nitrophenol**.



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Caption: Silylation derivatization of **4-Methoxy-2-nitrophenol** for GC-MS analysis.

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